molecular formula C11H13FN2O B7937374 3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide

3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide

Cat. No.: B7937374
M. Wt: 208.23 g/mol
InChI Key: BCDZGZSYOATRFC-UHFFFAOYSA-N
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Description

3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, and a fluorine atom attached to a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

The synthesis of 3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogenation reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Cyclopropylmethyl Group Addition: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the amino group on the benzamide core.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core. Common reagents include alkyl halides and amines.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Scientific Research Applications

3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide can be compared with other similar compounds, such as:

    3-Amino-N-(cyclopropylmethyl)-benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-Amino-N-(cyclopropylmethyl)-4-fluorobenzamide: The position of the fluorine atom is different, potentially leading to variations in chemical properties and biological effects.

    3-Amino-N-(cyclopropylmethyl)-5-chlorobenzamide: Substitution of fluorine with chlorine can result in different reactivity and interactions with biological targets.

Properties

IUPAC Name

3-amino-N-(cyclopropylmethyl)-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-3-8(4-10(13)5-9)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDZGZSYOATRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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